molecular formula C18H41NO7S B12736291 Triethanolamine lauryl ether sulfate CAS No. 27028-82-6

Triethanolamine lauryl ether sulfate

Cat. No.: B12736291
CAS No.: 27028-82-6
M. Wt: 415.6 g/mol
InChI Key: ALOVPZWOOLXQEU-UHFFFAOYSA-N
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Description

Triethanolamine lauryl ether sulfate is a widely recognized anionic surfactant. It is known for its ability to produce stable foams, excellent cleaning capabilities, and efficient emulsification. This compound is mild and environmentally friendly, making it a preferred ingredient in various industries, particularly in cleaning and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine lauryl ether sulfate is synthesized through the esterification of lauryl alcohol with sulfuric acid, followed by neutralization with triethanolamine . The reaction conditions typically involve controlled temperatures and the use of a continuous reactor system, such as a falling film reactor, to ensure efficient production.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of ethylene oxide and aqueous ammonia to produce triethanolamine, which is then reacted with lauryl sulfate . The process is optimized to control the stoichiometry of the reactants, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethanolamine lauryl ether sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonates.

    Reduction: This reaction can reduce the sulfate group to a hydroxyl group.

    Substitution: This reaction can involve the replacement of the sulfate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include sulfonates, hydroxyl derivatives, and substituted ethers, depending on the specific reaction conditions and reagents used.

Mechanism of Action

Triethanolamine lauryl ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to emulsify oils and solubilize hydrophobic compounds. The triethanolamine component neutralizes the electrical charge of the molecule, enhancing its water solubility and hydrophilic character . The lauryl ether sulfate component provides the hydrophobic tail that interacts with oils and dirt, allowing for their removal from surfaces.

Comparison with Similar Compounds

Similar Compounds

    Sodium lauryl sulfate: Another widely used surfactant with similar foaming and cleaning properties.

    Ammonium lauryl sulfate: Similar in function but with different solubility and stability characteristics.

    Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants to enhance performance.

Uniqueness

Triethanolamine lauryl ether sulfate is unique due to its combination of mildness, environmental friendliness, and excellent foaming and cleaning capabilities. Its near-neutral pH and non-irritating properties make it suitable for use in products designed for sensitive skin, such as children’s shampoos and detergents .

Properties

CAS No.

27028-82-6

Molecular Formula

C18H41NO7S

Molecular Weight

415.6 g/mol

IUPAC Name

2-[2-dodecoxyethyl(2-hydroxyethyl)amino]ethanol;sulfuric acid

InChI

InChI=1S/C18H39NO3.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-17-22-18-14-19(12-15-20)13-16-21;1-5(2,3)4/h20-21H,2-18H2,1H3;(H2,1,2,3,4)

InChI Key

ALOVPZWOOLXQEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCN(CCO)CCO.OS(=O)(=O)O

Origin of Product

United States

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